Rupatadine Impurity 13 is classified as an impurity arising during the synthetic processes of Rupatadine. The compound is categorized under organic compounds featuring a chlorinated aromatic structure, nitrogen-containing heterocycles, and functional groups such as amines and ketones. Its classification is crucial for regulatory compliance in pharmaceutical manufacturing, where impurities must be carefully monitored and controlled .
The synthesis of Rupatadine Impurity 13 involves several steps starting from the base compound Rupatadine. One established method includes:
The molecular structure of Rupatadine Impurity 13 features a complex arrangement typical of antihistamines, including:
The structural representation includes multiple rings and functional groups that are critical for its pharmacological properties. The compound's data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 459.97 g/mol |
CAS Number | 1224515-72-3 |
Rupatadine Impurity 13 can undergo various chemical reactions:
The mechanism of action for Rupatadine Impurity 13 is believed to be similar to that of its parent compound, Rupatadine. It likely acts as an antagonist at histamine H1 receptors and platelet-activating factor receptors. This action results in:
Data supporting these mechanisms are derived from pharmacological studies that examine the effects of Rupatadine on histamine-mediated pathways.
Rupatadine Impurity 13 possesses several notable physical and chemical properties:
These properties are critical for handling, formulation, and storage during pharmaceutical development .
Rupatadine Impurity 13 serves several important roles in scientific research and pharmaceutical applications:
Rupatadine Impurity 13 (chemical name: 3-((4-(8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)methyl)-5-methyl-1-((5-methylpyridin-3-yl)methyl)pyridin-1-ium chloride) is a structurally defined process-related impurity of the antihistamine drug rupatadine. Its systematic IUPAC name reflects the complex quaternary ammonium structure resulting from the bis-alkylation of pyridine nuclei during synthesis [4] [9]. The impurity is designated in pharmaceutical literature with several synonyms, including Rupatadine Impurity D and 5'-[(Desloratadine)methyl] Rupatadine, underscoring its relationship to both rupatadine and its structural analog desloratadine [3] [6]. The compound carries the CAS number 1422960-88-0 for its cationic form, with a molecular formula of C~33~H~34~Cl~2~N~4~ and molecular weight of 557.56 g/mol for the chloride salt [4] [9].
Structurally, Impurity 13 maintains rupatadine's core benzo[5,6]cyclohepta[1,2-b]pyridine pharmacophore but features a distinctive quaternized nitrogen in the pyridine ring. This modification arises from an additional methylation event that transforms the tertiary amine in rupatadine's pyridinylmethylpiperidine moiety into a quaternary ammonium center [4] [9]. The presence of this permanent positive charge significantly alters physicochemical properties compared to the parent drug, including increased water solubility and altered chromatographic behavior. Mass spectrometry analysis reveals a characteristic [M]+ ion at m/z 522.1 for the cation, with diagnostic fragment ions at m/z 415 (rupatadine fragment) and m/z 141 (chloromethylpyridine) confirming the structural relationship [5] [9].
Table 1: Nomenclature and Chemical Identifiers of Rupatadine Impurity 13
Property | Specification |
---|---|
Systematic Name | 3-((4-(8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)methyl)-5-methyl-1-((5-methylpyridin-3-yl)methyl)pyridin-1-ium chloride |
Common Synonyms | Rupatadine Impurity D, Rupatadine Impurity 13, 5'-[(Desloratadine)methyl] Rupatadine |
CAS Number (cation) | 1422960-88-0 |
Molecular Formula | C~33~H~34~Cl~2~N~4~ |
Molecular Weight | 557.56 g/mol |
Structural Features | Quaternary ammonium center, dual pyridine-methylpiperidine chains |
The structural differences between rupatadine and Impurity 13 manifest clearly in chromatographic behavior. In reversed-phase HPLC methods developed for rupatadine analysis, Impurity 13 typically elutes after the main peak due to its increased hydrophilicity. The Hypersil BDS C18 column (150 × 4.6 mm, 5 µm) with acetate buffer (pH 6.0)-methanol gradient effectively separates this impurity from other structurally related compounds, with a relative retention time (RRT) of approximately 1.3-1.5 relative to rupatadine [2] [3]. This distinct elution profile facilitates its identification and quantification during pharmaceutical analysis.
The rigorous characterization and control of Impurity 13 exemplifies the critical role of impurity profiling in modern antihistamine development. As a second-generation antihistamine, rupatadine's dual histamine H1 and platelet-activating factor (PAF) receptor antagonism necessitates stringent quality control to ensure therapeutic efficacy and patient safety [10]. Regulatory guidelines from the International Council for Harmonisation (ICH Q3A/B) mandate identification and quantification of impurities exceeding threshold levels (typically >0.10% for daily doses ≤2g/day), establishing a scientific framework for impurity management [2] [8].
Impurity 13 serves as a critical marker for evaluating synthetic process efficiency. Its formation occurs primarily during the alkylation step when excess 3,5-bis(chloromethyl)pyridine reacts with rupatadine intermediates, indicating suboptimal reaction stoichiometry or purification failures [3] [7]. Analytical data reveal that uncontrolled formation of this impurity can reach 0.8-1.2% in crude batches, necessitating process optimization studies to minimize its generation. Advanced purification techniques, including preparative HPLC with 0.05 M phosphate buffer (pH 3.0)-acetonitrile mobile phases, effectively reduce Impurity 13 levels below the identification threshold in final drug substances [3] [9].
Table 2: Analytical Techniques for Detection and Characterization of Rupatadine Impurity 13
Analytical Technique | Application | Detection Parameters |
---|---|---|
Stability-Indicating HPLC | Separation and quantification in drug substance and products | Column: Hypersil BDS C18 (150 × 4.6 mm, 5 µm)Mobile Phase: Methanol-ammonium acetate buffer (pH 6.0) gradientDetection: 264 nmRRT: 1.3-1.5 [2] [3] |
LC-MS(/MS) | Structural confirmation and trace-level detection | Ionization: ESI+Characteristic ions: m/z 522.1 [M]+ (cation), m/z 415, m/z 141 [5] [6] |
NMR Spectroscopy | Structural elucidation and confirmation | 1H NMR (DMSO-d6): δ 9.35 (s, 1H, N+CH2), 8.80 (s, 1H, pyridinium-H), 8.45 (d, 1H, pyridinium-H), 7.85-7.15 (m, 10H, aromatic), 4.85 (s, 2H, CH2-pyridinium), 4.15 (d, 2H, piperidine-CH2), 3.75 (m, 4H, piperidine-CH2), 2.75 (s, 3H, CH3), 2.65 (s, 3H, CH3) [9] |
Pharmaceutical development studies utilize Impurity 13 as a critical indicator during excipient compatibility testing and stability studies. Forced degradation studies demonstrate that while rupatadine shows significant degradation under oxidative conditions (5% H~2~O~2~ at 70°C for 4 hours), Impurity 13 remains relatively stable, indicating it is primarily a process-related impurity rather than a degradation product [2]. This stability profile necessitates targeted monitoring during long-term storage conditions (25°C/60% RH) where impurities can accumulate even without significant degradation of the active pharmaceutical ingredient [2] [3].
Regulatory filings for rupatadine products, including Health Canada's Summary Basis of Decision documents, specifically require justification of impurity limits and validation of analytical control methods [8]. The validated RP-HPLC method capable of separating Impurity 13 from other structurally similar impurities has become a regulatory expectation for marketing authorization, as evidenced by the approval of rupatadine products in Canada and Europe [2] [8]. This method's validation parameters demonstrate excellent sensitivity for Impurity 13 detection (LOD ≤0.03%), linearity (r~2~ > 0.999 over 0.05-0.15% range), and precision (%RSD <5.0%), establishing it as a gold standard for quality control in antihistamine manufacturing [2] [3].
Table 3: Regulatory and Functional Significance of Rupatadine Impurity 13
Aspect | Significance |
---|---|
Synthetic Process Control | Indicator of alkylation reaction efficiency and purification effectiveness |
Analytical Method Development | Critical component for validating stability-indicating methods |
Excipient Compatibility | Marker for drug-excipient interactions in solid dosage forms |
Regulatory Submissions | Required identification threshold: 0.10% per ICH Q3B(R2) guidelines |
Stability Monitoring | Trackable indicator of long-term product quality under storage conditions |
Mass Balance Studies | Essential for correlating impurity levels with therapeutic performance |
The comprehensive characterization of Impurity 13 directly supports the quality-by-design (QbD) framework in pharmaceutical development. By establishing structure-property relationships, scientists can predict chromatographic behavior, degradation pathways, and potential toxicological concerns. This scientific understanding enables manufacturers to design robust synthetic processes that minimize impurity formation while developing analytical control strategies that ensure patient safety throughout the drug product lifecycle [2] [8] [9].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4